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molecular formula C6H3BrClNO B582063 2-Bromo-5-chloropyridine-4-carboxaldehyde CAS No. 921630-14-0

2-Bromo-5-chloropyridine-4-carboxaldehyde

Cat. No. B582063
M. Wt: 220.45
InChI Key: OBHVMEJUYJSWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063105B2

Procedure details

To a stirred sol. of diisopropylamine (20.9 mL, 148 mmol) in dry THF (350 mL) at −5° C. was added dropwise BuLi (1.6M in hexane, 89.5 mL, 143 mmol), and the resulting sol. was stirred for 30 min at −5° C. The sol. was allowed to cool to −70° C., and a sol. of 2-bromo-5-chloropyridine (25.0 g, 130 mmol) in THF (100 mL) was added dropwise at −70° C. over 15 min, such that the internal temperature did not exceed −65° C. The mixture was stirred at −70° C. for 30 min. DMF (10.52 mL, 136 mmol) was added dropwise over 20 min such that the internal temperature did not exceed −70° C. The orange mixture was stirred at −70° C. for 40 min. The mixture was allowed to warm up to rt, and was poured onto a mixture of water (200 mL) and aq. 1 M NaOH (50 mL). The mixture was extracted with EtOAc (2×), and the combined org. extracts were washed back with aq. 1M NaOH (2×). The org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:9→1:8→1:6→1:4→1:2→1:1) yielded the title compound (21.55 g, 72%). LC-MS: tR=0.74 min; ES+: 295.01.
Quantity
20.9 mL
Type
reactant
Reaction Step One
Name
Quantity
89.5 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
10.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][N:15]=1.CN([CH:24]=[O:25])C.[OH-].[Na+]>C1COCC1.O>[Br:13][C:14]1[CH:19]=[C:18]([CH:24]=[O:25])[C:17]([Cl:20])=[CH:16][N:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
20.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
89.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10.52 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the resulting sol. was stirred for 30 min at −5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to −70° C.
CUSTOM
Type
CUSTOM
Details
did not exceed −65° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
did not exceed −70° C
STIRRING
Type
STIRRING
Details
The orange mixture was stirred at −70° C. for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to rt
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
extracts were washed back with aq. 1M NaOH (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (EtOAc/heptane 1:9→1:8→1:6→1:4→1:2→1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.55 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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